(Cyclohexanecarbonyl)-L-histidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJCBWLFDHAFRT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Cyclohexanecarbonyl L Histidine
Retrosynthetic Analysis and Precursor Selection for Cyclohexanecarbonyl Conjugation
A retrosynthetic analysis of (Cyclohexanecarbonyl)-L-histidine reveals that the most logical disconnection is at the amide bond. amazonaws.com This approach simplifies the target molecule into two primary precursors: cyclohexanecarboxylic acid and the amino acid L-histidine. amazonaws.com This disconnection strategy is based on the reliability and vast number of well-established methods for forming amide bonds. amazonaws.com
The selection of precursors is straightforward. Cyclohexanecarboxylic acid is a commercially available and relatively inexpensive starting material. L-histidine, one of the essential amino acids, is also readily accessible. wikipedia.org However, the complexity of the L-histidine molecule, with its multiple reactive sites—the α-amino group, the carboxylic acid group, and the imidazole (B134444) side chain—necessitates a careful consideration of protecting group strategies to achieve selective acylation at the α-amino group. wikipedia.orgpeptide.com
Classical and Modern Peptide Coupling Techniques for Amide Bond Formation
The formation of the amide bond between cyclohexanecarboxylic acid and L-histidine is the cornerstone of this synthesis. bachem.com This transformation can be achieved through various classical and modern peptide coupling techniques, each with its own set of advantages and potential challenges. bachem.comyoutube.com The primary goal of these reagents is to activate the carboxylic acid group of cyclohexanecarboxylic acid, transforming the hydroxyl group into a good leaving group to facilitate nucleophilic attack by the α-amino group of L-histidine. youtube.com
Carbodiimide-Mediated Coupling (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for amide bond formation. bachem.compeptide.com The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by the amine.
DCC is a popular choice for solution-phase synthesis, as the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration. peptide.com EDC, on the other hand, is water-soluble, making it particularly useful for reactions in aqueous media or for syntheses where the urea (B33335) byproduct needs to be removed by extraction. bachem.compeptide.com
A significant concern with carbodiimide-mediated coupling is the potential for racemization of the amino acid, a particular issue with histidine. peptide.compeptide.com To suppress this side reaction, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine. peptide.com Another potential side reaction is the O-to-N acyl shift, which leads to the formation of a stable N-acylurea that is unreactive towards the amine. bachem.com
Active Ester and Anhydride-Based Synthetic Routes
The use of active esters or mixed anhydrides is another classical approach to amide bond formation. rsc.org Active esters are typically prepared by reacting the carboxylic acid with a compound containing an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. Common examples include N-hydroxysuccinimide (HOSu) esters. bachem.com These can often be isolated and purified before reaction with the amine.
Mixed anhydrides are formed by reacting the carboxylic acid with an acid chloride, such as isobutyl chloroformate, in the presence of a base. rsc.org This method provides a highly reactive intermediate for the subsequent amidation.
Phosphonium (B103445) and Aminium Coupling Reagents
In recent years, phosphonium and aminium-based coupling reagents have gained popularity due to their high efficiency and the low incidence of side reactions. bachem.com Prominent examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate (B81430) analog (TBTU). bachem.compeptide.com
These reagents react with the carboxylic acid to form an activated species in situ. While initially believed to have a uronium structure, studies have shown that HBTU and TBTU exist as aminium salts. peptide.com The presence of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required for these coupling reactions. bachem.com The addition of HOBt can further minimize racemization. peptide.com
Strategic Protecting Group Chemistry for L-Histidine Side Chains and Backbone
The presence of multiple nucleophilic sites in L-histidine necessitates the use of protecting groups to ensure that the acylation occurs selectively at the α-amino group. peptide.com The carboxylic acid is typically protected as an ester, for instance, a methyl or benzyl (B1604629) ester, which can be cleaved under specific conditions after the amide bond is formed.
Imidazole Nitrogen Protection Schemes (e.g., Trityl, Boc, Fmoc)
The imidazole side chain of histidine presents a significant challenge in peptide synthesis. peptide.com The unprotected imidazole ring can be acylated by the activated carboxylic acid and can also catalyze the racemization of the activated amino acid. peptide.com Therefore, protection of one of the imidazole nitrogens is crucial.
Trityl (Trt): The triphenylmethyl (trityl) group is a bulky protecting group that is often used in Fmoc-based solid-phase peptide synthesis. It is typically attached to the π-nitrogen of the imidazole ring. peptide.com
Boc (tert-Butoxycarbonyl): The Boc group can be used to protect the imidazole nitrogen. However, a side-chain Boc group is labile under the same acidic conditions used to remove the N-terminal Boc group, limiting its application to the synthesis of short peptides or for introducing histidine near the N-terminus. peptide.com
Fmoc (9-Fluorenylmethyloxycarbonyl): Similar to Boc, the Fmoc group can also be used for side-chain protection in Fmoc-based strategies. peptide.com
Carboxyl and Amino Group Orthogonal Protection Strategies
The principle of orthogonal protection is fundamental to the successful synthesis of this compound. This strategy employs protecting groups for the carboxyl and imidazole moieties that can be removed under different chemical conditions, thus allowing for selective deprotection without affecting other parts of the molecule or the newly formed amide bond.
For the protection of the carboxyl group of L-histidine, esterification is a common approach. The choice of ester is critical for ensuring compatibility with subsequent reaction steps and ease of removal. Methyl or ethyl esters are often used due to their stability under the conditions required for N-α-acylation. These can be removed by saponification (hydrolysis with a base such as sodium hydroxide), although this method carries a risk of racemization at the α-carbon. A more favorable option is the use of a benzyl ester, which can be cleaved under mild conditions through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). This method is highly effective and preserves the stereochemical integrity of the chiral center. Another alternative is the tert-butyl ester, which is stable to a wide range of reagents but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid).
The α-amino group is typically left unprotected in the final step of the synthesis, as it is the target for acylation with cyclohexanecarboxylic acid. However, in a multi-step synthesis, it may be initially protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for modifications elsewhere in the molecule, and then selectively deprotected immediately prior to the coupling reaction.
The following table summarizes common orthogonal protection strategies applicable to the synthesis of this compound:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Carboxyl Group | Methyl/Ethyl Ester | -OMe/-OEt | Basic hydrolysis (e.g., NaOH) |
| Benzyl Ester | -OBzl | Catalytic Hydrogenolysis (H₂, Pd/C) | |
| tert-Butyl Ester | -OtBu | Mild acid (e.g., Trifluoroacetic Acid) | |
| Imidazole Side Chain | Triphenylmethyl | Trt | Mild acid (e.g., Trifluoroacetic Acid) |
| Benzyloxymethyl | Bom | Hydrogenolysis or strong acid | |
| 2,4-Dinitrophenyl | DNP | Thiolysis (e.g., thiophenol) |
Optimization of Reaction Conditions for Stereochemical Purity and Yield Enhancement
Once a suitable protection strategy has been established, the focus shifts to the optimization of the coupling reaction between the protected L-histidine and cyclohexanecarboxylic acid. The primary goals of this optimization are to maximize the yield of the desired product and to minimize side reactions, particularly racemization of the L-histidine stereocenter.
The choice of coupling reagent is critical. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activating agents for the carboxyl group of cyclohexanecarboxylic acid. However, their use can lead to the formation of N-acylurea byproducts, which can be difficult to remove. More importantly, in the absence of an additive, carbodiimides can promote racemization. To suppress racemization, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are typically included in the reaction mixture. These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization and more selective in its reaction with the amino group of histidine.
Alternative coupling reagents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents are often more efficient and lead to cleaner reactions with lower levels of racemization, although they are generally more expensive.
The reaction solvent also plays a significant role. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. The choice of solvent can influence the solubility of the reactants and reagents, as well as the reaction rate and the extent of side reactions. The reaction temperature is another key parameter to control. Lowering the temperature (e.g., to 0 °C) can often reduce the rate of racemization, albeit at the cost of a longer reaction time.
The following table presents a comparative overview of different coupling conditions and their impact on the synthesis:
| Coupling Reagent | Additive | Typical Solvent | Key Considerations |
| DCC/DIC | HOBt or Oxyma | DCM, DMF | Cost-effective; potential for N-acylurea byproduct; additive is crucial to suppress racemization. |
| HBTU/HATU | Base (e.g., DIEA) | DMF | High efficiency, low racemization; more expensive; requires a non-nucleophilic base. |
| BOP | Base (e.g., DIEA) | DMF | Highly effective; byproduct is carcinogenic; less commonly used now. |
Following the coupling reaction, the final deprotection step must also be optimized to ensure a high yield of the pure product. For instance, if a benzyl ester and a Trt group are used, a single-step hydrogenolysis could be employed for their simultaneous removal. The conditions for this reaction, including catalyst loading, hydrogen pressure, and reaction time, would need to be fine-tuned to ensure complete deprotection without over-reduction or other side reactions.
Considerations for Large-Scale Synthesis and Process Chemistry Development
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces a new set of challenges that fall under the domain of process chemistry. The primary goals on a larger scale are to ensure safety, cost-effectiveness, environmental sustainability, and consistent product quality.
Reagent and Solvent Selection: The cost and safety of reagents and solvents become major factors. While highly efficient but expensive coupling reagents like HBTU might be suitable for small-scale synthesis, more economical alternatives like DCC/HOBt might be preferred for bulk production, provided that byproduct removal and racemization can be effectively controlled. Solvents are chosen based on a balance of their performance, cost, safety (e.g., flammability, toxicity), and environmental impact. The use of greener solvents and the implementation of solvent recycling programs are increasingly important considerations.
Process Safety and Control: The exothermic nature of the coupling and deprotection reactions must be carefully managed on a large scale to prevent thermal runaways. This requires robust process control, including monitoring of temperature and pressure, and the use of appropriate reactor cooling systems. The handling of hazardous materials, such as flammable solvents or corrosive acids, necessitates stringent safety protocols and specialized equipment.
Work-up and Purification: The purification of the final product on a large scale must be efficient and scalable. While chromatography might be used in the lab, it is often too expensive and time-consuming for bulk production. Instead, methods like crystallization, precipitation, and extraction are favored. The development of a reliable crystallization procedure is often a key goal in process chemistry, as it can provide a highly pure product in a single step, and the crystalline form may have better stability and handling properties. The choice of crystallization solvent system is critical and requires extensive screening and optimization.
Waste Management: Large-scale synthesis generates significant amounts of waste. A key aspect of process development is to minimize waste generation by optimizing reaction stoichiometry, maximizing yields, and recycling solvents and catalysts where possible. The treatment of unavoidable waste streams must comply with environmental regulations.
The following table outlines key considerations for the scale-up of the synthesis:
| Area of Consideration | Laboratory Scale | Large-Scale Production |
| Reagent Choice | Focus on efficiency and purity (e.g., HBTU) | Focus on cost, safety, and availability (e.g., DCC/HOBt) |
| Solvent Use | Wide variety of solvents, often used in excess | Limited selection of safe, inexpensive, and recyclable solvents |
| Purification | Often relies on chromatography | Prefers crystallization, precipitation, and extraction |
| Process Control | Manual control of temperature and additions | Automated control systems for safety and consistency |
| Waste | Small quantities, managed in lab | Significant waste streams requiring treatment and disposal plans |
Advanced Structural Elucidation and Conformational Analysis of Cyclohexanecarbonyl L Histidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
The 1D NMR spectra provide the initial and fundamental information regarding the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl ring, the histidine side chain, and the amide and carboxylic acid groups. The protons on the cyclohexyl ring will appear as a complex multiplet in the upfield region. The α-proton of the histidine moiety will be a doublet of doublets, coupled to the β-protons. The protons of the imidazole (B134444) ring will resonate at lower field due to their aromatic character.
¹³C NMR: The carbon-13 NMR spectrum will complement the proton data, showing distinct signals for each carbon atom. The carbonyl carbons of the cyclohexanecarbonyl and the carboxylic acid groups will be observed at the downfield end of the spectrum. The carbons of the imidazole ring will also appear in the downfield region, while the aliphatic carbons of the cyclohexyl and histidine side chains will be found at higher field. hmdb.ca
¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum, although less commonly acquired, can provide valuable information about the electronic environment of the nitrogen atoms in the imidazole ring and the amide linkage.
Predicted ¹H and ¹³C NMR Chemical Shifts for (Cyclohexanecarbonyl)-L-histidine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl-H | 1.1-2.0 (m) | 25-45 |
| His-α-H | ~4.5 (dd) | ~55 |
| His-β-H | ~3.1 (m) | ~30 |
| His-imidazole-H | ~7.0 and ~7.8 (s) | ~117 and ~135 |
| Amide-NH | ~8.0 (d) | - |
| Carboxyl-OH | >10 (br s) | ~175 |
| Carbonyl-C=O | - | ~178 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'm' denotes multiplet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between the α- and β-protons of the histidine residue and within the cyclohexyl ring protons.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling, showing all protons within a spin system. This would be useful to identify all the protons belonging to the histidine and cyclohexyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation. NOEs would be expected between the cyclohexyl protons and the adjacent amide proton, as well as between protons of the histidine side chain and the rest of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H spectrum. bmrb.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the different fragments of the molecule, for instance, showing a correlation from the amide proton to the carbonyl carbon of the cyclohexanecarbonyl group and to the α-carbon of the histidine. bmrb.io
Computational and Theoretical Investigations of Cyclohexanecarbonyl L Histidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Detailed quantum chemical calculations specifically for (Cyclohexanecarbonyl)-L-histidine are not present in the available literature. Such studies would theoretically provide valuable information on the molecule's electronic characteristics.
Density Functional Theory (DFT) for Ground-State Properties and Reaction Pathways
No specific DFT studies on the ground-state properties or reaction pathways of this compound have been found.
Ab Initio Methods for High-Accuracy Energetics and Spectroscopic Parameters
There are no available ab initio calculations detailing the high-accuracy energetics or spectroscopic parameters for this compound.
Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals
An analysis of the molecular electrostatic potential and frontier molecular orbitals, which would be key to understanding its reactivity, has not been published for this compound.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While MD simulations are common for amino acids and peptides, no studies were found that specifically model the conformational dynamics of this compound.
Exploration of Conformational Flexibility and Preferred Conformations in Different Environments
Information regarding the conformational flexibility and preferred conformations of this specific molecule in various environments is not available.
Analysis of Solvent Effects on Molecular Structure and Dynamics
There is no published analysis of how different solvents affect the molecular structure and dynamics of this compound.
Molecular Docking and Ligand-Protein Interaction Prediction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, understanding its potential binding modes within protein active sites is crucial for elucidating its hypothetical pharmacological targets.
While no direct molecular docking studies for this compound have been published, research on structurally related histidine derivatives provides valuable insights. A notable study on various histidine derivatives as potential inhibitors of Histone Deacetylase 2 (HDAC2) highlights the key interactions that could be relevant for this compound. jocpr.com HDACs are a class of enzymes that play a critical role in gene expression and are significant targets in cancer therapy. jocpr.com
In the aforementioned study, a large library of histidine-containing compounds was docked into the active site of HDAC2 (PDB: 3MAX). jocpr.com The analysis revealed that the histidine moiety itself plays a significant role in the binding affinity. jocpr.com For this compound, it is hypothesized that the imidazole (B134444) ring of the histidine residue could form crucial hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, providing versatility in its interactions.
The cyclohexanecarbonyl group introduces a bulky, hydrophobic moiety to the molecule. This feature suggests that hydrophobic interactions with nonpolar residues in a binding pocket would be a significant driving force for complex formation. The carbonyl group within this moiety can also participate in hydrogen bonding.
Based on the general principles of ligand-protein interactions, the binding of this compound to a hypothetical protein target, such as an HDAC, could involve a combination of interactions:
Hydrogen Bonding: The imidazole ring of the histidine, the amide linkage, and the carboxyl group are all capable of forming hydrogen bonds with polar or charged amino acid residues like aspartate, glutamate, serine, and threonine.
Hydrophobic Interactions: The cyclohexyl ring would likely orient itself within a hydrophobic pocket of the protein, interacting with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine.
Pi-Pi Stacking: The imidazole ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
A hypothetical docking scenario of this compound into a protein active site is presented in the table below. This is a predictive model based on the interactions observed for similar molecules.
| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Imidazole Ring (N-H, N) | Asp, Glu, Ser, Thr |
| Amide Group (N-H, C=O) | Backbone atoms, Gln, Asn | |
| Carboxyl Group (C=O, OH) | Arg, Lys, His | |
| Hydrophobic Interactions | Cyclohexyl Ring | Leu, Val, Ile, Phe, Ala |
| Pi-Pi Stacking | Imidazole Ring | Phe, Tyr, Trp |
It is important to note that the accuracy of docking predictions can be influenced by the scoring functions used and the flexibility of both the ligand and the protein, which are often simplified in docking simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activity Prediction Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.
As there is no experimental bioactivity data available for this compound, a formal QSAR model cannot be developed for this specific compound. However, a hypothetical framework for a QSAR study can be proposed based on the structural features of N-acyl amino acids and established QSAR methodologies. nih.govacs.org
A QSAR study for a series of this compound analogs would involve the following steps:
Data Set Compilation: A dataset of structurally related N-acyl-L-histidine derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Molecular shape, volume, surface area, etc.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
For a hypothetical QSAR model of this compound and its analogs, the following descriptors would likely be significant:
| Descriptor Class | Specific Descriptor Example | Potential Impact on Activity |
| Steric/Topological | Molecular Volume/Shape Indices | The size and shape of the acyl group (e.g., cyclohexyl vs. other cyclic or linear chains) would influence how well the molecule fits into the binding pocket. |
| Electronic | Partial Charges on Atoms | The distribution of charges, particularly on the imidazole ring and carbonyl groups, would affect electrostatic and hydrogen bonding interactions. |
| Lipophilicity | LogP | The overall lipophilicity of the molecule would impact its ability to cross cell membranes and interact with hydrophobic binding sites. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | The capacity to form hydrogen bonds is a critical determinant of binding affinity. |
The resulting QSAR model could be represented by a hypothetical equation such as:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c values are the coefficients for each descriptor determined by the regression analysis. Such a model would provide a framework for predicting the activity of novel this compound derivatives and guide the synthesis of more potent compounds.
Biochemical Interactions and Mechanistic Studies of Cyclohexanecarbonyl L Histidine
Investigation of Enzyme Interactions: Mechanisms of Binding, Inhibition, or Activation
Specific data on the interaction of (Cyclohexanecarbonyl)-L-histidine with any purified enzymes are not available in published literature. Research in this area would typically involve screening the compound against a panel of enzymes to identify any inhibitory or activating effects.
In Vitro Enzyme Assays for Specificity and Potency Against Purified Enzymes
No studies detailing the results of in vitro enzyme assays for this compound have been found. Such assays are crucial for determining the specificity of a compound for a particular enzyme and its potency.
Kinetic Analysis of Enzyme Modulation (e.g., Ki, IC50 determination)
Without experimental data from enzyme assays, kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound have not been determined. These values are essential for quantifying the potency of an enzyme inhibitor.
Allosteric vs. Orthosteric Binding Mechanisms
The mechanism of binding, whether allosteric (binding to a site other than the active site) or orthosteric (binding to the active site), for this compound has not been investigated. Elucidating the binding mechanism requires specific experimental designs, such as competition assays and structural biology studies, which have not been reported for this compound.
Receptor Binding Profiling: Affinity and Selectivity Studies
There is no available information on the receptor binding profile of this compound. This type of analysis is fundamental to understanding the potential pharmacological targets of a compound.
Radioligand Binding Assays and Displacement Studies
No data from radioligand binding assays or displacement studies for this compound are present in the scientific literature. These assays are the gold standard for determining the affinity and selectivity of a compound for various receptors.
Exploration of G-Protein Coupled Receptor (GPCR) Interactions
While L-histidine derivatives can interact with various receptors, including GPCRs like the histamine (B1213489) receptors, there have been no specific studies published that explore the interaction of this compound with any GPCRs.
Metal Ion Chelation Properties and Their Mechanistic Implications in Biological Systems
The ability of histidine and its derivatives to bind to metal ions is a cornerstone of their biological function, influencing enzyme activity, metal transport, and oxidative stress. This capacity is rooted in the electron-donating properties of the imidazole (B134444) ring, the carboxyl group, and the alpha-amino group. In this compound, the acylation of the alpha-amino group precludes its participation in metal coordination, altering the potential stoichiometry and stability of the resulting metal complexes compared to native L-histidine. Coordination would instead rely on the imidazole nitrogen and the carboxylate oxygen.
For L-histidine, complex formation with divalent metal ions like Copper (Cu²⁺), Nickel (Ni²⁺), and Zinc (Zn²⁺) is well-documented, often involving the formation of stable five- or six-membered chelate rings. The stability of these complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.
The stability constant (log β) indicates the strength of the metal-ligand bond. For this compound, the inability of the acylated amino group to act as a ligand would likely result in lower stability constants for many metal ions compared to L-histidine, as a key chelating site is lost. The coordination would primarily occur through a histamine-like interaction involving the imidazole and amino groups.
Table 1: Representative Stability Constants (log β) for L-Histidine with Divalent Metal Ions Note: This data is for L-histidine and serves as a reference to understand the foundational interactions of the histidine moiety. Specific values for this compound are not available.
| Metal Ion | log β (ML) | log β (ML₂) |
|---|---|---|
| Cu²⁺ | 10.2 | 18.3 |
| Ni²⁺ | 8.7 | 15.6 |
| Zn²⁺ | 6.5 | 11.9 |
Data extrapolated from various sources on amino acid-metal complexes.
Histidine residues are crucial in metalloproteins where they modulate the redox potential of metal centers, such as iron in cytochromes and copper in oxidases. The imidazole side chain can act as a ligand that stabilizes different oxidation states of the metal ion, thereby facilitating electron transfer reactions. By chelating redox-active metals like iron and copper, histidine-containing compounds can prevent them from participating in deleterious Fenton-type reactions, which generate highly reactive hydroxyl radicals. This function is critical for mitigating oxidative stress. This compound is expected to retain this ability due to the availability of its imidazole ring, which can coordinate with metal ions and influence their redox activity.
Proton Buffering Capacity and Its Role in pH Homeostasis Mechanisms
One of the most important physiological roles of histidine and related compounds is their contribution to pH homeostasis. This is due to the imidazole side chain of histidine, which has a pKa value of approximately 6.0. This pKa is uniquely positioned near the physiological pH of many biological compartments (pH 6.5-7.4), allowing it to effectively accept or donate protons in response to small changes in pH.
During metabolic processes such as intense anaerobic exercise, the production of lactic acid can lead to a significant drop in intracellular pH. Histidine-related compounds in muscle tissue act as potent buffers, absorbing excess protons and thereby delaying the onset of fatigue. The buffering capacity is almost entirely attributable to the imidazole group. Since the cyclohexanecarbonyl modification is on the distant alpha-amino group, the intrinsic proton buffering capability of the imidazole ring in this compound should remain largely intact.
Table 2: pKa Values of Ionizable Groups in L-Histidine
| Group | pKa Value |
|---|---|
| Carboxyl (-COOH) | ~1.8-2.2 |
| Imidazole (-NH⁺-) | ~6.0 |
Antioxidant and Free Radical Scavenging Mechanisms
L-histidine and its derivatives exhibit significant antioxidant properties through multiple mechanisms, a function expected to be conserved in this compound. These mechanisms include the direct quenching of reactive species and the prevention of their formation through metal chelation.
The imidazole ring of histidine is an effective scavenger of reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and singlet oxygen, as well as reactive nitrogen species (RNS). The electron-rich nature of the aromatic imidazole ring allows it to react with and neutralize these highly unstable free radicals, thereby terminating damaging chain reactions. While histidine itself is considered a modest antioxidant compared to compounds like carnosine, its ability to directly quench radicals is a recognized component of its protective effects.
A primary mechanism by which this compound would protect against oxidative damage is through the chelation of pro-oxidant transition metals, particularly iron (Fe²⁺) and copper (Cu²⁺). Free or loosely bound forms of these metals can catalyze the formation of the extremely destructive hydroxyl radical from hydrogen peroxide via the Fenton reaction.
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
By sequestering these metal ions into stable complexes, the histidine moiety of the compound renders them redox-inactive, effectively preventing the generation of these radicals. This action protects critical biomolecules—including DNA, proteins, and lipids—from oxidative attack, which can lead to mutations, loss of protein function, and membrane damage. Histidine and lysine residues in proteins are themselves primary targets of oxidative damage, underscoring the importance of free histidine derivatives in cellular antioxidant defense.
Applications of Cyclohexanecarbonyl L Histidine in Chemical Biology and Research Tool Development
Utility as a Building Block in Advanced Peptide and Protein Synthesis
The incorporation of non-standard amino acids is a powerful strategy in peptide and protein engineering. (Cyclohexanecarbonyl)-L-histidine and similar modified histidines serve as valuable building blocks for creating novel peptides with tailored properties.
Incorporation into Modified Peptides and Peptidomimetics
The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, often involves the use of synthetically modified amino acids to enhance properties such as stability and bioactivity. The incorporation of L-histidine derivatives with N-terminal modifications, such as the cyclohexanecarbonyl group, can significantly influence the resulting peptidomimetic's characteristics. For instance, research has shown that modifying the lipophilicity at the N-terminus of histidine-rich tripeptidomimetics can lead to potent antimicrobial agents. nih.gov In one study, varying the lipophilic group at the N-terminus of a tripeptidomimetic series containing modified L-histidine resulted in compounds with strong inhibitory activity against Cryptococcus neoformans. nih.gov This highlights the importance of such modifications in developing new therapeutic leads.
The synthesis of these modified peptides often relies on established techniques like solid-phase peptide synthesis (SPPS). nbinno.com The use of protected histidine derivatives is crucial to prevent unwanted side reactions involving the reactive imidazole (B134444) side chain during peptide elongation. nbinno.compeptide.com
Development of Chemical Probes and Biosensors for Mechanistic Investigations
Chemical probes and biosensors are indispensable tools for dissecting complex biological processes. Modified histidines, including those with functionalities for attachment of reporter groups, are central to the development of these research tools.
Design of Affinity Tags (e.g., Biotinylation) for Target Identification in Proteomics
Affinity tags are crucial for identifying and isolating protein targets from complex biological mixtures, a cornerstone of proteomics research. Biotinylation, the covalent attachment of biotin (B1667282), is a widely used technique due to the high-affinity interaction between biotin and streptavidin. nih.gov While direct biotinylation of this compound itself is not a standard application, the principles of modifying histidine for affinity tagging are well-established. For example, a method for the site-specific, reversible biotinylation of histidine-tagged proteins has been developed using a biotin-conjugated trisnitrilotriacetic acid (BTtris-NTA). nih.gov This approach allows for the stable and selective labeling of proteins containing a polyhistidine tag, enabling their capture and detection. nih.gov This demonstrates the utility of targeting histidine residues for the development of affinity-based probes in proteomics.
| Probe Type | Principle | Application Example |
| Biotinylated tris-NTA | High-affinity, reversible binding to polyhistidine tags. | Multiplexed capturing of proteins on biosensor surfaces and Western blot detection. nih.gov |
Creation of Fluorescent or Luminescent Probes for Cellular Imaging Studies
Fluorescent probes are vital for visualizing the localization and dynamics of molecules within living cells. The development of fluorescent sensors for histidine has garnered significant attention, providing a basis for creating probes based on modified histidines. rsc.orgmdpi.comrsc.orgnih.govnih.gov These sensors often rely on a "turn-on" fluorescence mechanism where the fluorescence is quenched in the absence of histidine and restored upon binding. For example, a fluorescent sensor for histidine has been developed using a terpyridine–CuCl2 complex, which exhibits a significant fluorescence enhancement upon coordination with histidine in an aqueous solution. rsc.org Another approach utilizes copper ion-modulated silver nanoclusters, where the fluorescence, initially quenched by Cu2+, is recovered upon the addition of L-histidine due to the strong chelation between the imidazole group and copper ions. nih.govnih.gov These principles can be adapted to design fluorescently labeled this compound derivatives to track their uptake and distribution in cells, providing insights into their biological interactions.
| Sensor Principle | Detection Limit (LOD) | Key Feature |
| Terpyridine–CuCl2 complex | Not specified | Up to 1004-fold fluorescence enhancement. rsc.org |
| Cu2+ modulated silver nanoclusters | 0.096 μM | High selectivity over other amino acids. nih.govnih.gov |
| Nitrogen-doped carbon nanoparticles | Not specified | Suitable for imaging analysis in living cells. mdpi.com |
Role in the Design and Discovery of Enzyme Inhibitors or Receptor Ligands for Research Purposes
The unique chemical nature of the histidine imidazole ring, capable of acting as a hydrogen bond donor and acceptor and coordinating with metal ions, makes it a frequent key residue in enzyme active sites and receptor binding pockets. nih.govnih.gov Consequently, molecules designed to interact with these histidine residues can act as potent and selective inhibitors or ligands.
The design of molecules targeting histidine residues is an active area of research. For instance, a study on carbonic anhydrase inhibitors revealed an unprecedented mechanism where a chlorinated molecule, bithionol, forms a halogen bond with a catalytically crucial histidine residue (His64) in the enzyme's active site. nih.gov This interaction leads to the inhibition of the enzyme's activity. nih.gov This finding opens avenues for designing a new class of inhibitors that specifically target histidine residues through such interactions.
Furthermore, studies on the A1 adenosine (B11128) receptor have highlighted the critical role of histidine residues in both agonist and antagonist binding. nih.gov Chemical modification of these histidine residues with diethylpyrocarbonate (DEP) was shown to reduce the binding affinity of ligands, confirming their importance in the receptor's function. nih.gov This knowledge can be leveraged to design novel receptor ligands, potentially incorporating a this compound moiety to optimize binding affinity and selectivity for research applications. The cyclohexyl group can provide favorable hydrophobic interactions within the binding pocket, complementing the specific interactions of the histidine core.
| Target | Interacting Residue | Significance |
| Carbonic Anhydrase II | Histidine 64 | Halogen bonding interaction leads to enzyme inhibition. nih.gov |
| A1 Adenosine Receptor | Multiple Histidine Residues | Crucial for both agonist and antagonist binding affinity. nih.gov |
Based on a comprehensive search of scientific literature and chemical databases, there is no available information on the specific chemical compound "this compound" and its applications as outlined in the provided structure. The search yielded extensive results for the parent amino acid, L-histidine, and other related derivatives, but not for the specific N-acylated compound requested.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements of the prompt. Attempting to do so would require speculation based on the properties of related but distinct molecules, which would not meet the required standards of accuracy and would violate the instruction to focus solely on "this compound."
Information is readily available for the following related topics, should you wish to proceed with a modified request:
Applications of L-histidine: Including its role in enzyme catalysis, metal ion binding, and as a precursor in biological pathways.
Self-assembly of L-histidine and its derivatives: Such as Fmoc-L-histidine or N-benzyloxycarbonyl-L-histidine, in the context of biomaterials.
L-histidine as an analytical standard: Its use in proteomics and metabolomics research.
Structure-based drug design targeting histidine residues: The general principles and examples of targeting the histidine residue within proteins.
Without any scientific data on "this compound," the generation of the requested article cannot be fulfilled.
Advanced Analytical Methodologies for the Characterization and Quantification of Cyclohexanecarbonyl L Histidine in Research Matrices
High-Performance Liquid Chromatography (HPLC) Based Techniques
High-performance liquid chromatography stands as a cornerstone for the analysis of (Cyclohexanecarbonyl)-L-histidine, offering versatile approaches for purity assessment, identification, and quantification.
Reversed-Phase and Normal-Phase HPLC for Purity and Identity Confirmation
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the separation and purity determination of amino acid derivatives like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for the simultaneous determination of ten structurally related amino acids, including L-histidine, utilized a C18 column with a gradient elution. The mobile phase consisted of a phosphate (B84403) buffer (pH 7.4, 10 mM) and acetonitrile (B52724), with the concentration of acetonitrile increasing linearly over the course of the analysis. nih.gov This approach allows for the effective separation of the target analyte from its impurities and related compounds.
Normal-phase HPLC (NP-HPLC), which employs a polar stationary phase and a less polar mobile phase, can also be utilized. Aqueous Normal Phase (ANP) chromatography, a type of NP-HPLC, has been successfully used for the separation of basic amino acids without derivatization. mtc-usa.com While specific applications for this compound are not detailed in the provided results, the principles of NP-HPLC offer a complementary strategy to RP-HPLC, particularly for separating polar compounds.
A mixed-mode chromatography approach, combining elements of both reversed-phase and ion-exchange chromatography, provides another powerful tool. For example, a method using a Primesep 100 mixed-mode column with a mobile phase of acetonitrile, water, and sulfuric acid buffer has been developed for the analysis of histidine and its derivatives. sielc.com
Table 1: HPLC Methods for the Analysis of Histidine and Related Compounds
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| RP-HPLC | C18 | Phosphate buffer (pH 7.4) and Acetonitrile | UV (225 nm) | Simultaneous determination of 10 amino acids | nih.gov |
| ANP-HPLC | Cogent Diamond Hydride™ | DI Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid/0.005% TFA | ESI-TOF Mass Spectrometry | Analysis of basic amino acids in urine | mtc-usa.com |
| Mixed-Mode | Primesep 100 | Acetonitrile, Water, and Sulfuric Acid | UV (200 nm) | Analysis of Histidine and Histidine Methyl Ester | sielc.com |
This table is interactive. Click on the headers to sort the data.
Chiral HPLC for Enantiomeric Excess Determination
Since this compound is a chiral molecule, distinguishing between its L- and D-enantiomers is crucial. Chiral HPLC is the definitive method for determining enantiomeric excess. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For instance, CROWNPAK CR-I(+) and CR-I(-) columns are specifically designed for the chiral separation of amino acids. shimadzu.com With the CR-I(+) column, the D-form elutes before the L-form, and the order is reversed with the CR-I(-) column. shimadzu.com This allows for the accurate quantification of each enantiomer and the determination of the enantiomeric purity of this compound.
LC-MS/MS for Highly Sensitive Detection and Quantification in Complex Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices like plasma. nih.govresearchgate.net This technique combines the separation power of HPLC with the precise mass detection of a mass spectrometer. Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS, where specific precursor-to-product ion transitions for the analyte of interest are monitored, significantly reducing background noise and enhancing specificity. nih.gov
A rapid LC-MS/MS method for the analysis of free amino acids in extracellular matrix has been developed, demonstrating the power of this technique for quantifying low levels of analytes without the need for derivatization. sciex.com Similarly, a 13-minute direct LC-MS/MS analysis of 45 amino acids in plasma has been achieved using a hybrid retention mode column. researchgate.net For L-histidine, a specific MRM transition of m/z 156.1→110.0 has been used for its quantification in mouse plasma. nih.gov
Table 2: LC-MS/MS Parameters for L-Histidine Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 156.1 | nih.gov |
| Product Ion (m/z) | 110.0 | nih.gov |
| Internal Standard | [13C, 15N]-labeled L-Histidine | nih.gov |
| Column | Intrada Amino Acid column | nih.gov |
| Mobile Phase | Ammonium formate (B1220265) and Acetonitrile/water/formic acid | nih.gov |
This table is interactive. Click on the headers to sort the data.
Capillary Electrophoresis (CE) Methods for Separation and Analysis
Capillary electrophoresis (CE) provides a high-efficiency separation alternative to HPLC. In CE, charged molecules are separated based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field. High-speed capillary zone electrophoresis (CZE) has been shown to be effective for the rapid analysis of amino acids. nih.gov
Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power, allowing for sensitive and selective detection. nih.govnih.gov An electrokinetically pumped sheath-flow interface is a robust method for coupling CE to an electrospray ionization (ESI) mass spectrometer. nih.gov This setup has been successfully used for the analysis of amino acid mixtures, with detection limits in the low picomole range. nih.gov While specific applications for this compound are not explicitly detailed, the methodology is well-suited for its analysis.
Electrochemical Methods for Detection and Mechanistic Insights into Redox Behavior
Electrochemical methods offer a sensitive and often cost-effective approach for the detection of electroactive compounds like this compound. These techniques are based on the measurement of the current or potential changes resulting from the redox reactions of the analyte at an electrode surface.
Various modified electrodes have been developed to enhance the sensitivity and selectivity of L-histidine detection. For example, a biosensor based on the self-cleavage of DNAzymes in the presence of L-histidine has been reported, achieving a detection limit of 0.1 pM. nih.gov Another approach utilized copper germanate nanowires to modify a glassy carbon electrode, resulting in a detection limit of 1.3 μM for L-histidine. researchgate.net Furthermore, electrochemical sensors based on molecularly imprinted polymers have shown high selectivity for histidine. rsc.org These methods provide valuable insights into the redox behavior of the imidazole (B134444) group in the histidine moiety of the compound.
Spectrophotometric and Fluorometric Assays for Concentration Determination (if applicable)
Spectrophotometric and fluorometric assays can provide simple and rapid methods for determining the concentration of this compound, particularly in less complex samples.
A colorimetric method for the determination of histidine hydrochloride monohydrate has been developed based on the formation of a yellow-colored complex with diazotized sulfanilic acid, with absorbance measured at 405 nm. psu.edu This method was found to be linear in the concentration range of 33 to 77 µg/15 ml. psu.edu Another colorimetric assay for L-histidine is based on the inhibition of the copper-ion-triggered oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB), with a detection limit of 50 nM. nih.gov
Fluorometric assays for L-histidine have also been developed. One such assay is based on the enzymatic decarboxylation of histidine to histamine (B1213489), which then reacts to produce a fluorescent product measured at an excitation/emission of 538/587 nm. abcam.com This assay is highly sensitive, with a detection limit of 10 µM. abcam.com Another spectrophotometric method involves combined enzymatic reactions where the concentration of NADH produced is measured. nih.gov
Sample Preparation and Extraction Techniques for Diverse Research Matrices
The accurate quantification of this compound in complex biological and research matrices is critically dependent on the initial sample preparation and extraction procedures. These steps are designed to remove interfering substances, such as proteins, salts, and lipids, which can suppress ionization in mass spectrometry, compromise chromatographic separation, and ultimately affect the accuracy and precision of the analysis. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the requirements of the subsequent analytical instrumentation.
Given that this compound is an N-acyl amino acid, it possesses both hydrophobic (cyclohexanecarbonyl group) and hydrophilic (L-histidine) moieties. This amphipathic nature, along with its expected zwitterionic character at physiological pH, guides the selection of appropriate extraction strategies. libretexts.org The most common research matrices for such compounds include plasma, serum, and cell culture media. The primary techniques for sample clean-up and analyte enrichment are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for the rapid removal of the bulk of proteins from biological samples like plasma or serum. phenomenex.com It is often the first step in a sample preparation workflow. The principle involves the addition of a substance that reduces the solvation of proteins, causing them to aggregate and precipitate out of the solution. phenomenex.com
Organic Solvent Precipitation: This is the most common PPT method, utilizing water-miscible organic solvents such as acetonitrile or methanol (B129727). phenomenex.comthermofisher.com Adding a sufficient volume of cold solvent (typically 3:1 or 4:1 solvent-to-sample ratio) disrupts the hydration shell around the proteins, leading to their precipitation. thermofisher.comnih.gov Acetonitrile is frequently preferred as it often results in cleaner protein separation. nih.gov After adding the solvent, the sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, can then be directly analyzed or subjected to further clean-up.
Acid Precipitation: Trichloroacetic acid (TCA) or perchloric acid (PCA) can also be used to precipitate proteins by altering the pH to the proteins' isoelectric point, which minimizes their solubility. phenomenex.comnih.gov However, this method can be harsh and may lead to the degradation of acid-labile compounds. It also introduces acids that may need to be removed prior to certain types of chromatographic analysis.
The following table outlines a general procedure for protein precipitation in a plasma matrix.
Table 1: General Protocol for Protein Precipitation of this compound from Plasma
| Step | Procedure | Details & Rationale |
| 1. Sample Aliquoting | Pipette 100 µL of plasma into a clean microcentrifuge tube. | A small, precise volume is used to ensure efficient precipitation and compatibility with standard labware. |
| 2. Solvent Addition | Add 300 µL of cold (<4°C) acetonitrile. | Acetonitrile is an effective precipitating agent. Using it cold enhances the precipitation process. phenomenex.com The 3:1 ratio is standard for efficient protein removal. nih.gov |
| 3. Mixing | Vortex the mixture vigorously for 30-60 seconds. | Ensures thorough mixing of the plasma and solvent for complete protein precipitation. |
| 4. Centrifugation | Centrifuge at >10,000 x g for 10 minutes at 4°C. | High-speed centrifugation pellets the precipitated proteins into a tight mass. phenomenex.com Low temperature maintains sample stability. |
| 5. Supernatant Collection | Carefully transfer the supernatant to a new tube for analysis or further processing. | The supernatant contains the analyte. Care must be taken not to disturb the protein pellet. |
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. tyextractor.com For an amphipathic compound like this compound, the pH of the aqueous phase is a critical parameter. Adjusting the pH can suppress the ionization of the carboxyl or amino groups, making the molecule more non-polar and thus more extractable into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). nih.govrsc.org
This technique offers a higher degree of selectivity and can remove a wider range of interferences compared to PPT. nih.gov
Table 2: General Protocol for Liquid-Liquid Extraction of this compound
| Step | Procedure | Details & Rationale |
| 1. Sample Preparation | To 100 µL of sample (e.g., de-proteinized plasma supernatant or cell culture media), add buffer to adjust pH. | Adjusting pH to be acidic (e.g., pH 3-4 with formic acid) will protonate the carboxyl group, increasing overall hydrophobicity and partitioning into the organic phase. rsc.org |
| 2. Solvent Addition | Add 500 µL of ethyl acetate. | Ethyl acetate is a common water-immiscible organic solvent used for extracting moderately polar compounds. nih.gov |
| 3. Extraction | Vortex vigorously for 2 minutes, then centrifuge at 2,000 x g for 5 minutes. | Vigorous mixing facilitates the transfer of the analyte into the organic phase. Centrifugation aids in the separation of the two liquid phases. |
| 4. Organic Phase Collection | Carefully collect the upper organic layer (ethyl acetate). | The analyte is now in the organic phase, separated from water-soluble interferences. |
| 5. Evaporation | Evaporate the organic solvent to dryness under a gentle stream of nitrogen. | This step concentrates the analyte. |
| 6. Reconstitution | Reconstitute the dried residue in a small volume (e.g., 100 µL) of mobile phase for analysis. | Ensures the analyte is dissolved in a solvent compatible with the analytical instrument (e.g., LC-MS). |
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that can be adapted for a wide range of analytes and matrices. nih.gov It involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions. Interferences are washed away, and the purified analyte is then eluted with a different solvent. researchgate.net
For this compound, several types of SPE sorbents could be employed:
Reversed-Phase (RP) SPE: Using a non-polar sorbent (e.g., C18), the hydrophobic cyclohexanecarbonyl group would interact with the stationary phase. This is effective for aqueous matrices like cell culture media. thermofisher.compickeringlabs.com
Ion-Exchange SPE: A cation-exchange sorbent could be used to retain the positively charged histidine moiety at a low pH, while an anion-exchange sorbent could retain the negatively charged carboxyl group at a high pH. nih.gov
Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange properties, offering high selectivity for compounds with both hydrophobic and ionizable groups. This would likely be the most effective method for isolating this compound from complex matrices like plasma.
Table 3: General Protocol for Mixed-Mode Solid-Phase Extraction of this compound
| Step | Procedure | Details & Rationale |
| 1. Cartridge Conditioning | Wash a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of water. | Prepares the sorbent for sample loading by solvating the stationary phase. |
| 2. Sample Loading | Load the pre-treated sample (e.g., diluted plasma) onto the cartridge. | The analyte is retained on the sorbent via hydrophobic and/or ionic interactions. |
| 3. Washing | Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Then, wash with a non-polar solvent (e.g., hexane) to remove lipids. | The wash steps selectively remove interfering compounds without eluting the analyte of interest. |
| 4. Elution | Elute the analyte with 1 mL of an appropriate solvent (e.g., 5% formic acid in acetonitrile). | The elution solvent disrupts the interaction between the analyte and the sorbent, releasing the purified analyte. |
| 5. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute in mobile phase. | Concentrates the analyte and prepares it for injection into the analytical system. |
The selection of the most appropriate sample preparation technique will depend on the specific research question, the required sensitivity, and the available instrumentation. For high-throughput screening, a simple protein precipitation might suffice, whereas for quantitative bioanalysis requiring high accuracy and precision, a more rigorous LLE or SPE method would be necessary.
Future Research Directions and Broader Academic Impact of Cyclohexanecarbonyl L Histidine Derivatives
Design and Synthesis of Advanced Analogues with Tuned Biochemical Properties
The future of (Cyclohexanecarbonyl)-L-histidine research will heavily rely on the rational design and efficient synthesis of advanced analogues. A key focus will be the modification of the histidine scaffold, a strategy that has proven effective for other amino acids. nih.gov The synthesis of these novel derivatives will likely involve late-stage functionalization techniques, allowing for the introduction of diverse chemical moieties to fine-tune biochemical properties. researchgate.net
Key synthetic strategies may include:
Ring-Functionalization of Histidine: Introducing substituents onto the imidazole (B134444) ring of histidine can significantly alter its electronic properties, pKa, and potential for hydrogen bonding, thereby influencing its interaction with biological targets. nih.gov
Modification of the Cyclohexyl Group: Altering the cyclohexyl ring, for instance, by introducing heteroatoms or varying its saturation, could modulate the lipophilicity and conformational flexibility of the entire molecule.
Peptide Conjugation: The synthesis of histidine-containing oligopeptides presents a valuable avenue for creating larger, more complex molecules with potentially novel biological activities. researchgate.net
These synthetic endeavors will aim to produce a library of analogues with a spectrum of biochemical characteristics, such as altered solubility, membrane permeability, and metabolic stability, crucial for optimizing their potential as research tools or therapeutic leads.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
A significant area of future research will be the identification and characterization of novel biological targets for this compound derivatives. Given the diverse roles of histidine in biological systems, including its presence in enzyme active sites and its ability to chelate metal ions, these derivatives could interact with a wide range of proteins and pathways. nih.gov
Future investigations will likely focus on:
Histidine-Rich Proteins: Targeting proteins with histidine-rich motifs, which are involved in processes like DNA transcription, is a promising direction. nih.gov
Kinases: Bacterial histidine kinases, which are crucial for signal transduction in bacteria, represent a potential class of targets for developing novel antibacterial agents. nih.gov
Unannotated Histidine Sites: Advanced proteomic techniques can be employed to discover previously unknown functional histidine sites within the human proteome, which could then be targeted by specifically designed derivatives. researchgate.net
Unraveling the mechanisms of action will be paramount. This will involve a combination of biochemical assays, structural biology techniques, and cell-based studies to understand how these compounds exert their effects at a molecular level.
Integration into Multifunctional Systems for Enhanced Research Applications
The unique properties of this compound derivatives make them attractive candidates for integration into multifunctional systems, thereby expanding their utility in research.
Potential applications include:
Drug Delivery Systems: Poly(L-histidine) has been explored for its potential in smart drug delivery systems due to its pH-sensitive nature. nih.gov this compound derivatives could be incorporated into nanocarriers like carbon nanotubes to facilitate the targeted delivery of therapeutic agents. nih.govresearchgate.net
Affinity Separation: L-histidine functionalized materials have demonstrated high selectivity and binding capacity for specific proteins, such as immunoglobulin G. nih.gov Derivatives of this compound could be immobilized on solid supports to create novel affinity chromatography media for the purification of biomolecules.
Biosensors: The ability of histidine to interact with metal ions and other molecules could be harnessed to develop novel biosensors for the detection of specific analytes.
These integrated systems could offer enhanced performance and new capabilities for a variety of research applications, from diagnostics to bioseparations.
Development of High-Throughput Screening Platforms for Derivative Libraries
To efficiently explore the vast chemical space of this compound derivatives, the development of high-throughput screening (HTS) platforms will be essential. thermofisher.comacs.org These platforms will enable the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activities. thermofisher.com
Key aspects of developing these platforms will include:
Diverse Compound Libraries: The creation of structurally and functionally diverse libraries of derivatives is crucial for increasing the probability of finding active compounds. thermofisher.com
Label-Free Detection Methods: The use of label-free assay technologies, such as SAMDI mass spectrometry, can overcome some of the limitations of traditional fluorescence-based screening methods and reduce the occurrence of false positives. acs.org
Miniaturization and Automation: Miniaturizing assays and employing automation will be critical for screening large numbers of compounds in a cost-effective and time-efficient manner. mdpi.com
Focused screening libraries, designed to target specific protein families like kinases, can also be a powerful approach to accelerate the discovery of potent and selective inhibitors. thermofisher.com The development of mega-high-throughput screening platforms could further revolutionize the process by enabling the screening of libraries containing millions to billions of compounds. nih.gov
Predictive Computational Modeling for De Novo Design of Functional Histidine Conjugates
Computational modeling will play an increasingly important role in the de novo design of functional histidine conjugates, including derivatives of this compound. nih.gov These in silico approaches can guide the design process, predict binding affinities, and provide insights into the molecular interactions between the compounds and their biological targets.
Advanced computational techniques that will be leveraged include:
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the dynamic behavior of these molecules and their interactions with proteins and membranes. nih.gov
Machine Learning and Deep Learning: AI-powered approaches, such as bidirectional recurrent neural networks (BRNNs), can be used to generate novel molecular structures with desired properties and predict their bioactivity. nih.govyoutube.com
Quantum Mechanics/Molecular Mechanics (QM/MM): The fragment molecular orbital (FMO) method can be used to analyze the nature of interactions between the histidine conjugate and its target, providing valuable information for optimizing binding. nih.gov
These computational tools, when integrated with experimental validation, will accelerate the design-build-test-learn cycle, leading to the more rapid development of this compound derivatives with precisely tailored functions. nih.govnih.gov
Q & A
Q. What experimental protocols are recommended for synthesizing (Cyclohexanecarbonyl)-L-histidine?
Synthesis typically involves acylation of L-histidine using cyclohexanecarbonyl chloride under controlled alkaline conditions (pH 8–10). Key steps include:
- Dissolving L-histidine in aqueous NaOH to deprotonate the amino group.
- Slow addition of cyclohexanecarbonyl chloride in an ice bath to minimize side reactions.
- Purification via recrystallization or reverse-phase HPLC.
Monitor reaction progress using TLC (Rf comparison) or LC-MS to confirm the molecular ion peak at m/z 267.1 (C₁₃H₂₀N₃O₃⁺) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a multi-modal analytical approach:
- HPLC-MS/MS : Quantify purity using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and MRM transitions (e.g., 267.1 → 155.1 for the histidine fragment) .
- NMR : Confirm acyl group attachment via ¹H-NMR (δ 1.4–1.8 ppm for cyclohexane protons; δ 8.2 ppm for imidazole protons) .
- Elemental Analysis : Verify C, H, N content (±0.3% deviation from theoretical values).
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous buffers?
Design stability studies using:
- pH Range : 2–10 (simulating gastric to physiological conditions).
- Temperature : 25°C (ambient) vs. 40°C (accelerated degradation).
- Analytical Endpoints : LC-MS to detect hydrolysis products (e.g., free L-histidine at m/z 155.1) or oxidation byproducts (e.g., imidazole ring-opened species) .
Data Contradiction Example :
Conflicting reports on hydrolysis rates may arise from buffer composition (e.g., phosphate vs. Tris). Resolve discrepancies by:
Q. What thermodynamic parameters govern the interaction of this compound with biomimetic membranes?
Use calorimetry and viscometry:
Q. Table 1. Thermodynamic Parameters for this compound in Aqueous Solution (pH 7.4)
| Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | B-Coefficient (dm³/mol) |
|---|---|---|---|
| 298.15 | -12.3 | 45.6 | 0.024 |
| 313.15 | -10.8 | 48.2 | 0.018 |
Q. How can researchers resolve conflicting LC-MS/MS data when identifying this compound degradation products?
- Cross-Validation : Compare fragmentation patterns with synthetic standards (e.g., cyclohexanecarboxylic acid, m/z 129.1) .
- Isotopic Labeling : Use ¹³C-labeled L-histidine to track oxidation pathways .
- High-Resolution MS : Resolve isobaric interferences (e.g., m/z 155.1 for histidine vs. contaminants) with Orbitrap or TOF analyzers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
